2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide
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Overview
Description
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, a methoxyphenyl group, and a thiophene sulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl derivative with the oxadiazole intermediate, often using palladium-catalyzed cross-coupling reactions.
Formation of the Thiophene Sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or the sulfonamide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
- 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide
- 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-ethylthiophene-3-sulfonamide
Uniqueness
The uniqueness of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : C18H16ClN3O3S
- Molecular Weight : 373.85 g/mol
- CAS Number : 945138-51-2
The compound features a thiophene ring, chlorophenyl and methoxyphenyl substitutions, and an oxadiazole moiety, which are known to contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. A study demonstrated that similar derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. Specifically, studies have reported that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves apoptotic induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The IC50 value for this activity was reported at approximately 25 µM, which is comparable to known anti-inflammatory drugs like indomethacin .
Case Studies
-
Case Study on Antimicrobial Activity :
In a controlled study evaluating the antimicrobial efficacy of various sulfonamide derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, suggesting strong antifungal properties alongside its antibacterial activity . -
Case Study on Anticancer Activity :
A recent publication involved testing the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 10 µM .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Modulation of Inflammatory Mediators : By inhibiting nitric oxide synthase (iNOS), it reduces inflammatory responses.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S2/c1-24(15-7-4-8-16(12-15)27-2)30(25,26)17-9-10-29-18(17)20-22-19(23-28-20)13-5-3-6-14(21)11-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCHTFMEIOTWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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